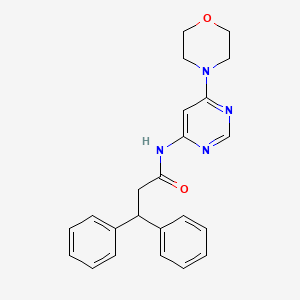

N-(6-morpholinopyrimidin-4-yl)-3,3-diphenylpropanamide

Description

N-(6-Morpholinopyrimidin-4-yl)-3,3-diphenylpropanamide is a synthetic small molecule characterized by a pyrimidine core substituted with a morpholine ring at the 6-position and a 3,3-diphenylpropanamide group at the 4-position. This structure combines a heterocyclic aromatic system (pyrimidine) with a morpholine moiety, known for enhancing solubility and modulating electronic properties, and a diphenylpropanamide side chain, which may contribute to hydrophobic interactions in biological systems.

Properties

IUPAC Name |

N-(6-morpholin-4-ylpyrimidin-4-yl)-3,3-diphenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2/c28-23(26-21-16-22(25-17-24-21)27-11-13-29-14-12-27)15-20(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,16-17,20H,11-15H2,(H,24,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXKRUKIYSCTBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-morpholinopyrimidin-4-yl)-3,3-diphenylpropanamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Morpholinopyrimidine Core: This step involves the reaction of a suitable pyrimidine derivative with morpholine under specific conditions to form the morpholinopyrimidine core.

Attachment of the Diphenylpropanamide Group: The next step involves the coupling of the morpholinopyrimidine core with a diphenylpropanamide derivative. This can be achieved through various coupling reactions, such as amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Substitution Reactions at the Morpholine Ring

The morpholine moiety undergoes regioselective substitutions, influencing bioactivity. Key modifications include:

-

R3 Substituent Replacement : Exchanging morpholine for smaller polar groups (e.g., hydroxypyrrolidine) enhances target binding .

Table 2: Impact of R3 Substituents on Inhibitory Activity

| R3 Group | IC50 (nM) | Potency Increase |

|---|---|---|

| Morpholine | 720 | Baseline |

| (S)-3-Hydroxypyrrolidine | 72 | 10× |

This substitution improves solubility and target interaction via hydrogen bonding .

Functional Group Transformations

-

Amide Hydrolysis : Under acidic conditions, the propanamide group hydrolyzes to carboxylic acid, altering pharmacokinetics.

-

Aromatic Halogenation : Electrophilic substitution at phenyl rings introduces halogens (e.g., fluorine), improving metabolic stability .

Catalytic Modifications

Palladium-catalyzed cross-coupling reactions enable:

-

Suzuki-Miyaura Reactions : Introduction of aryl/heteroaryl groups at the pyrimidine core.

-

Buchwald-Hartwig Amination : Adds amine functionalities to enhance target affinity .

The chemical versatility of N-(6-morpholinopyrimidin-4-yl)-3,3-diphenylpropanamide underscores its utility in medicinal chemistry. Strategic modifications at the morpholine ring, aromatic residues, and amide group tailor its reactivity and bioactivity, supporting its development as a therapeutic agent.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Industry: It may find applications in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(6-morpholinopyrimidin-4-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in macrophage cells, thereby reducing inflammation . Molecular docking studies have revealed that the compound has a strong affinity for the active sites of these enzymes, forming hydrophobic interactions that inhibit their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs:

Key Structural and Functional Differences :

Core Heterocycle: The target compound’s pyrimidine core (vs. Morpholine at the 6-position (compared to ethoxy or trifluoromethyl groups in other pyrimidines) increases hydrophilicity, which may enhance oral bioavailability .

This contrasts with the chlorophenylacetamide in compounds, which balances hydrophobicity with halogen-mediated target affinity .

Pharmacological Implications: Benzothiazole derivatives () are associated with antimicrobial and anticancer activities due to their planar aromatic systems, whereas morpholine-substituted pyrimidines (target compound) are more commonly linked to kinase modulation .

Biological Activity

N-(6-morpholinopyrimidin-4-yl)-3,3-diphenylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article synthesizes current research findings, including synthesis methods, biological evaluations, structure-activity relationships (SAR), and molecular docking studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, typically starting from commercially available pyrimidine derivatives. The incorporation of the morpholine group at the 6-position of the pyrimidine ring enhances solubility and bioactivity. The compound's structural formula can be represented as follows:

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of derivatives containing the morpholinopyrimidine scaffold. For instance, compounds synthesized with this moiety were evaluated for their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. Key findings include:

- Compounds V4 and V8 : These derivatives exhibited significant inhibition of NO production at non-cytotoxic concentrations. They reduced inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA expression levels significantly.

- Western Blot Analysis : Demonstrated decreased protein expression of iNOS and COX-2, indicating a robust anti-inflammatory response .

Anticancer Activity

The anticancer efficacy of this compound has also been explored through various in vitro assays. Notably:

- NCI-60 Cell Line Screening : Compounds derived from this scaffold were tested against multiple cancer cell lines. Some showed promising growth inhibition rates, particularly against non-small cell lung cancer (NSCLC) and colorectal carcinoma cell lines.

| Compound | Cell Line | GI Value (%) at 10 μM |

|---|---|---|

| 4a | HCT-116 | 40.87 |

| 4b | HOP-92 | 86.28 |

| 4h | SK-BR-3 | 46.14 |

These results suggest that modifications at specific positions on the morpholinopyrimidine core can enhance anticancer activity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that substituents on the phenyl rings and the presence of electronegative atoms significantly influence biological activity. For example:

- Electronegative Substituents : The introduction of halogens such as fluorine or chlorine at specific positions on the phenyl moiety improved binding affinity to target proteins.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets:

- Targets : The compound shows a strong affinity for iNOS and COX-2 active sites, with hydrophobic interactions playing a crucial role in binding stability.

This data suggests that these compounds could be developed into novel therapeutic agents for treating inflammation-related disorders and certain cancers .

Case Studies

A detailed case study on one of the derivatives (V8) demonstrated its effectiveness in reducing inflammatory markers in a controlled experimental setup:

- Experiment Setup : RAW 264.7 macrophages were stimulated with LPS.

- Treatment : Cells were treated with varying concentrations of V8.

- Results : Significant reduction in NO levels was observed compared to untreated controls.

These findings underscore the potential therapeutic applications of morpholinopyrimidine derivatives in clinical settings.

Q & A

Q. Advanced

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) .

- Molecular Dynamics (MD) Simulations : Study stability in physiological environments (e.g., solvation free energy) .

- Molecular Docking : Screen against protein databases (e.g., PDB) to prioritize targets (e.g., kinases, GPCRs) .

How should experimental conditions be optimized for high-yield synthesis?

Advanced

Employ Design of Experiments (DoE) principles:

- Variables : Test temperature, solvent polarity, catalyst loading, and reaction time .

- Response Surface Methodology (RSM) : Statistically model interactions between variables to maximize yield .

- In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress in real time .

What strategies are effective for confirming target engagement in biological systems?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD, kon/koff) with purified target proteins .

- Cellular Thermal Shift Assay (CETSA) : Verify target stabilization in live cells under thermal stress .

- Knockdown/Overexpression Studies : Use CRISPR or siRNA to correlate target modulation with phenotypic effects .

How can stability under physiological conditions be assessed methodologically?

Q. Basic

- pH Stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .

- Thermal Stability : Conduct accelerated stability studies at 40–60°C to predict shelf life .

- Light Sensitivity : Expose to UV-Vis light and track photodegradation products .

What functional groups in this compound are most reactive, and how can they be modified?

Q. Advanced

- Morpholino-Pyrimidine Core : Susceptible to nucleophilic substitution; explore alkylation or acylation .

- Diphenylpropanamide : Modify the phenyl rings (e.g., halogenation) to tune lipophilicity and binding affinity .

- Amide Bond : Hydrolyze under acidic/basic conditions to generate carboxylic acid derivatives .

How to design a structure-activity relationship (SAR) study for this compound?

Q. Advanced

- Analog Synthesis : Systematically vary substituents (e.g., morpholino → piperazinyl) .

- Biological Profiling : Test analogs against a panel of assays (e.g., enzyme inhibition, cytotoxicity) .

- Data Analysis : Use multivariate statistics (e.g., PCA) to correlate structural features with activity .

What are the key considerations for scaling up synthesis from lab to pilot scale?

Q. Advanced

- Solvent Selection : Transition to greener solvents (e.g., ethanol/water mixtures) to improve safety and cost .

- Catalyst Recovery : Implement flow chemistry or immobilized catalysts for reuse .

- Process Analytical Technology (PAT) : Integrate inline analytics (e.g., HPLC) for quality control .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.